molecular formula C10H12N2O2 B025311 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 105807-83-8

7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B025311
CAS RN: 105807-83-8
M. Wt: 192.21 g/mol
InChI Key: UXMAGPQBCODAEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one often involves condensation, reduction, and O-alkylation reactions. A notable example includes the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which are prepared using starting materials like 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride, followed by condensation, reduction, O-alkylation, and Smiles rearrangement processes (Tian et al., 2012).

Scientific Research Applications

Synthesis and Biological Activity

7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of interest within the broader category of 1,2-oxazines, 1,2-benzoxazines, and related compounds. These compounds can be synthesized through various methods, including the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. The latter are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. Such synthetic pathways highlight the compound's relevance in producing electrophiles for further chemical reactions and its potential as a chiral synthon for the development of bioactive molecules. The reduction of 1,2-oxazines derivatives to produce related compounds further emphasizes its utility in chemical synthesis (Sainsbury, 1991).

Antimicrobial and Antituberculous Activities

Compounds structurally similar to salicylanilides and 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, including derivatives of this compound, have demonstrated a range of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory effects. Such compounds can be structurally modified to enhance these biological activities, making them candidates for pharmaceutical applications, particularly as antimicrobial and antituberculous agents (Waisser & Kubicová, 1993).

properties

IUPAC Name

7-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMAGPQBCODAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546175
Record name 7-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105807-83-8
Record name 7-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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